amine](/img/structure/B13319251.png)
[3-(1H-Imidazol-1-yl)propyl](pentan-3-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-Imidazol-1-yl)propylamine is a chemical compound with the molecular formula C11H21N3 and a molecular weight of 195.30 g/mol . This compound features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-1-yl)propylamine typically involves the reaction of an imidazole derivative with a suitable alkylating agent. One common method is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and formaldehyde to form imidazole . The imidazole derivative can then be reacted with 3-bromopropylamine and pentan-3-ylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of 3-(1H-Imidazol-1-yl)propylamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process typically includes steps such as purification by recrystallization or chromatography and characterization using techniques like NMR, HPLC, and LC-MS .
化学反応の分析
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
3-(1H-Imidazol-1-yl)propylamine has several applications in scientific research, including:
作用機序
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions and form hydrogen bonds with biological molecules, influencing their activity. This compound may inhibit or activate specific enzymes, leading to various biological effects .
類似化合物との比較
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole ring.
Uniqueness
3-(1H-Imidazol-1-yl)propylamine is unique due to its specific alkyl chain substitutions, which can influence its chemical reactivity and biological activity. The presence of both a propyl and a pentyl group attached to the imidazole ring distinguishes it from other imidazole derivatives, potentially leading to unique interactions with biological targets and different pharmacological properties .
特性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC名 |
N-(3-imidazol-1-ylpropyl)pentan-3-amine |
InChI |
InChI=1S/C11H21N3/c1-3-11(4-2)13-6-5-8-14-9-7-12-10-14/h7,9-11,13H,3-6,8H2,1-2H3 |
InChIキー |
GRCVNBPYFCYAJI-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)NCCCN1C=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)

amine](/img/structure/B13319194.png)

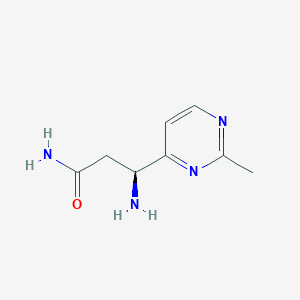
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
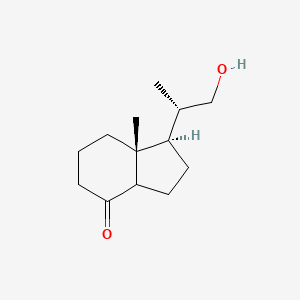
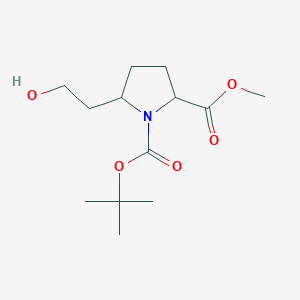
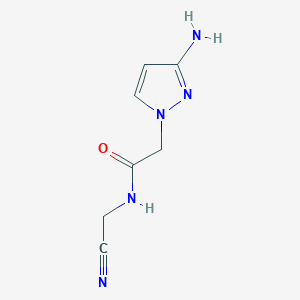

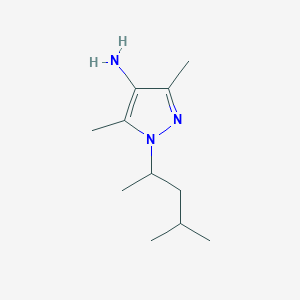


![N6-[N2,N6-Bis[(1,1-dimethylethoxy)carbonyl]-L-lysyl]-N2-[(1,1-dimethylethoxy)carbonyl]-L-lysine](/img/structure/B13319247.png)
